6-Benzyloxy-1,3-dihydro-indol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

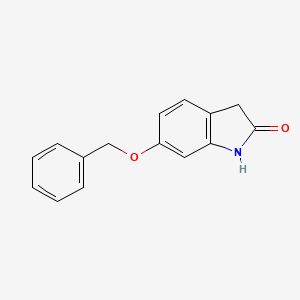

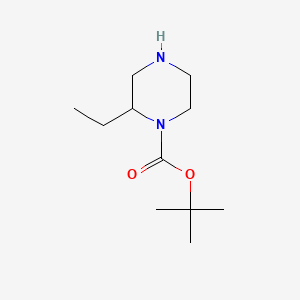

6-Benzyloxy-1,3-dihydro-indol-2-one is a heterocyclic organic compound with the molecular formula C15H13NO2 and a molecular weight of 239.2732 . It is used for experimental and research purposes .

Molecular Structure Analysis

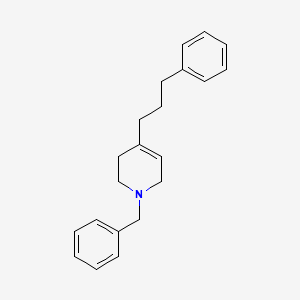

The InChI code for 6-Benzyloxy-1,3-dihydro-indol-2-one is 1S/C15H13NO2/c17-15-8-12-6-7-13 (9-14 (12)16-15)18-10-11-4-2-1-3-5-11/h1-9,16-17H,10H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Physical And Chemical Properties Analysis

6-Benzyloxy-1,3-dihydro-indol-2-one is a light brown solid . It has a molecular weight of 239.27 and a molecular formula of C15H13NO2 .

Scientific Research Applications

Antibacterial Applications

6-Benzyloxy-1,3-dihydro-indol-2-one and its derivatives have been studied for their potential antibacterial properties. The indole core is known to interact with bacterial cell membranes and proteins, leading to the disruption of bacterial growth and survival .

Antiviral Activity

Research has indicated that indole derivatives can be effective against various viral infections. For instance, certain indole compounds have shown significant activity against the H1N1 influenza virus, suggesting that 6-Benzyloxy-1,3-dihydro-indol-2-one could be modified to enhance its antiviral capabilities .

Cancer Research

The indole structure is a common motif in many natural products with anticancer activities. Modifications of the indole ring, such as in 6-Benzyloxy-1,3-dihydro-indol-2-one, can lead to compounds with potential use in cancer treatment, either as chemotherapeutic agents or as tools for studying cancer cell biology .

Neurological Disorders

Indole derivatives have been explored for their neuroprotective effects. The ability of these compounds to cross the blood-brain barrier makes them suitable candidates for the treatment of neurological disorders, including Parkinson’s and Alzheimer’s diseases .

Ion Channel Modulation

Compounds with an indole base structure have been used to modulate ion channels. For example, as BK channel blockers, indole diterpenoids have been shown to reduce intraocular pressure and have been used to treat glaucoma. This suggests that 6-Benzyloxy-1,3-dihydro-indol-2-one could be researched for similar applications .

Agricultural Chemistry

Indole derivatives are known to influence plant growth and development. 6-Benzyloxy-1,3-dihydro-indol-2-one could be studied for its effects on plant hormone pathways and its potential use in enhancing crop yields or protecting plants from pests .

properties

IUPAC Name |

6-phenylmethoxy-1,3-dihydroindol-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO2/c17-15-8-12-6-7-13(9-14(12)16-15)18-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZWXDZCHYCAVBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=C(C=C2)OCC3=CC=CC=C3)NC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70593777 |

Source

|

| Record name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzyloxy-1,3-dihydro-indol-2-one | |

CAS RN |

458526-08-4 |

Source

|

| Record name | 6-(Benzyloxy)-1,3-dihydro-2H-indol-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70593777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Bromomethyl)-4-chlorothieno[3,2-c]pyridine](/img/structure/B1289546.png)

![6-Bromo-4-chlorothieno[3,2-D]pyrimidine](/img/structure/B1289557.png)